molecular formula C27H36O6 B1194886 Estriol tripropionate CAS No. 2236-31-9

Estriol tripropionate

Cat. No.: B1194886
CAS No.: 2236-31-9
M. Wt: 456.6 g/mol
InChI Key: ONMZMZJEZHMWQL-REUUDLSRSA-N
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Description

Estriol tripropionate, also known as estriol tripropanoate, is an estrogen medication. It is an ester of estriol, a naturally occurring estrogen. This compound is primarily used in hormone replacement therapy and has various clinical applications due to its estrogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Estriol tripropionate is synthesized by esterification of estriol with propionic anhydride or propionyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent degradation of the sensitive estriol molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Estriol tripropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Estriol tripropionate has several scientific research applications:

Mechanism of Action

Estriol tripropionate exerts its effects by binding to estrogen receptors in target cells. Once bound, the receptor-ligand complex enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA. This mRNA interacts with ribosomes to produce specific proteins that express the estrogenic effects of this compound on the target cell .

Comparison with Similar Compounds

Estriol tripropionate is compared with other estrogen esters such as:

Uniqueness

This compound is unique due to its specific esterification with propionic acid, which affects its pharmacokinetics and pharmacodynamics. It has a different metabolic profile and duration of action compared to other estrogen esters .

List of Similar Compounds

Properties

CAS No.

2236-31-9

Molecular Formula

C27H36O6

Molecular Weight

456.6 g/mol

IUPAC Name

[(8R,9S,13S,14S,16R,17R)-13-methyl-3,17-di(propanoyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] propanoate

InChI

InChI=1S/C27H36O6/c1-5-23(28)31-17-9-11-18-16(14-17)8-10-20-19(18)12-13-27(4)21(20)15-22(32-24(29)6-2)26(27)33-25(30)7-3/h9,11,14,19-22,26H,5-8,10,12-13,15H2,1-4H3/t19-,20-,21+,22-,26+,27+/m1/s1

InChI Key

ONMZMZJEZHMWQL-REUUDLSRSA-N

SMILES

CCC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)CC)C)C=CC(=C4)OC(=O)CC

Isomeric SMILES

CCC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1OC(=O)CC)C)C=CC(=C4)OC(=O)CC

Canonical SMILES

CCC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)CC)C)C=CC(=C4)OC(=O)CC

Key on ui other cas no.

2236-31-9

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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